molecular formula C13H17N3O2 B2870167 4-methyl-5-[(methylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 923208-45-1

4-methyl-5-[(methylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2870167
CAS No.: 923208-45-1
M. Wt: 247.298
InChI Key: HTEYOWZSWUSDCE-UHFFFAOYSA-N
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Description

4-Methyl-5-[(methylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a benzodiazepinone derivative characterized by a methyl group at position 4 and a (methylamino)acetyl substituent at position 4. This compound belongs to the 1,5-benzodiazepin-2-one class, known for diverse biological activities, including antiviral and antimicrobial properties. While the hydrochloride salt of this compound (CAS: 1171521-57-5) has been synthesized and cataloged, its pharmacological profile remains less explored compared to other derivatives .

Properties

IUPAC Name

4-methyl-5-[2-(methylamino)acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9-7-12(17)15-10-5-3-4-6-11(10)16(9)13(18)8-14-2/h3-6,9,14H,7-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEYOWZSWUSDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Benzodiazepinone Derivatives
Compound Name Substituents Key Activities EC50/IC50 (μM) References
4-Methyl-5-[(methylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 4-CH₃, 5-(methylamino)acetyl Limited data; potential antiviral (inferred) N/A
5-Benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 4-CH₃, 5-benzoyl Anti-HIV-1 reverse transcriptase inhibition EC50: 0.8–3.2
1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride 1-C₂H₅, 5-CH₃ Structural data available; activity not reported N/A
4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 4-CH₃ Promotes lupin root growth (in vitro) Root length: 3.11 cm
(4S)-1-Methyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 1-CH₃, 4-C₆H₅ Crystallized structure; binding interactions studied N/A

Key Findings

Anti-HIV Activity: The 5-benzoyl derivative (EC50: 0.8–3.2 μM) demonstrates potent inhibition of HIV-1 reverse transcriptase, attributed to the electron-withdrawing benzoyl group enhancing interaction with the enzyme’s hydrophobic pocket .

Plant Growth Modulation: The unsubstituted 4-methyl analog significantly enhances root growth in Lupinus angustifolius (3.11 cm vs. controls), suggesting alkyl substituents at position 4 influence bioactivity in non-mammalian systems . The target compound’s acetylated side chain might reduce this effect due to steric hindrance.

Structural Insights: Crystal structures (e.g., (4S)-1-methyl-4-phenyl derivative) reveal that aryl groups at position 4 stabilize the diazepine ring via π-π stacking, while methyl groups at position 1 improve metabolic stability .

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